Methyl 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate
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Overview
Description
Methyl 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate is a chemical compound with the molecular formula C11H12BrNO4S and a molecular weight of 334.19 g/mol . It is a derivative of benzoic acid and contains a bromine atom and an isothiazolidin-2-yl group with a dioxo functionality. This compound is used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate typically involves the bromination of methyl 2-(1,1-dioxoisothiazolidin-2-yl)benzoate. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.
Oxidation Reactions: The isothiazolidin-2-yl group can undergo oxidation to form sulfone or sulfoxide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzoates with various functional groups.
Reduction Reactions: Products include reduced derivatives with different oxidation states.
Oxidation Reactions: Products include sulfone or sulfoxide derivatives.
Scientific Research Applications
Methyl 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The bromine atom and the isothiazolidin-2-yl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-2-iodobenzoate: Contains an iodine atom instead of the isothiazolidin-2-yl group.
Methyl 2-amino-5-bromobenzoate: Contains an amino group instead of the isothiazolidin-2-yl group.
Methyl 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate: Contains different substituents on the benzoate ring.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the isothiazolidin-2-yl group with a dioxo functionality. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
methyl 5-bromo-2-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4S/c1-17-11(14)9-7-8(12)3-4-10(9)13-5-2-6-18(13,15)16/h3-4,7H,2,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCHBRZNYNSWAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)N2CCCS2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742937 |
Source
|
Record name | Methyl 5-bromo-2-(1,1-dioxo-1lambda~6~,2-thiazolidin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373232-33-7 |
Source
|
Record name | Benzoic acid, 5-bromo-2-(1,1-dioxido-2-isothiazolidinyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-bromo-2-(1,1-dioxo-1lambda~6~,2-thiazolidin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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